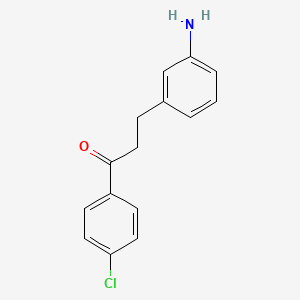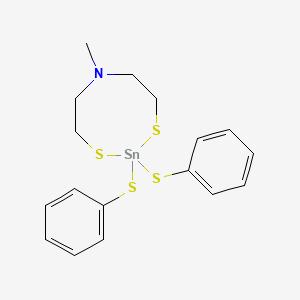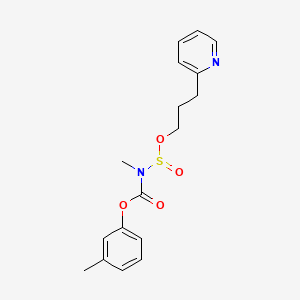silane CAS No. 88298-24-2](/img/structure/B14403952.png)
[(5-Ethenyl-6-propyldec-7-en-5-yl)oxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Ethenyl-6-propyldec-7-en-5-yl)oxysilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silane group bonded to a complex hydrocarbon chain
Preparation Methods
The synthesis of (5-Ethenyl-6-propyldec-7-en-5-yl)oxysilane typically involves the reaction of a suitable hydrocarbon precursor with trimethylchlorosilane in the presence of a catalyst. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
(5-Ethenyl-6-propyldec-7-en-5-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other functional groups using reagents like halides or alcohols.
Scientific Research Applications
(5-Ethenyl-6-propyldec-7-en-5-yl)oxysilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules to enhance their stability and functionality.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism by which (5-Ethenyl-6-propyldec-7-en-5-yl)oxysilane exerts its effects involves the interaction of the silane group with various molecular targets. The trimethylsilyl group can act as a protecting group in organic synthesis, preventing unwanted reactions at specific sites on a molecule. Additionally, the compound can participate in hydrosilylation reactions, where the silane group adds across double bonds in unsaturated substrates.
Comparison with Similar Compounds
(5-Ethenyl-6-propyldec-7-en-5-yl)oxysilane can be compared with other organosilicon compounds such as:
Trimethylsilane: A simpler compound with a single silicon atom bonded to three methyl groups.
Hexamethyldisilane: Contains two silicon atoms bonded to six methyl groups.
Vinyltrimethylsilane: Features a vinyl group attached to the silicon atom, similar to the ethenyl group in (5-Ethenyl-6-propyldec-7-en-5-yl)oxysilane.
Properties
CAS No. |
88298-24-2 |
|---|---|
Molecular Formula |
C18H36OSi |
Molecular Weight |
296.6 g/mol |
IUPAC Name |
(5-ethenyl-6-propyldec-7-en-5-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C18H36OSi/c1-8-12-15-17(14-10-3)18(11-4,16-13-9-2)19-20(5,6)7/h11-12,15,17H,4,8-10,13-14,16H2,1-3,5-7H3 |
InChI Key |
OCEIQVQDQPGHRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C=C)(C(CCC)C=CCC)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


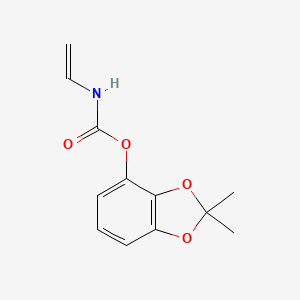
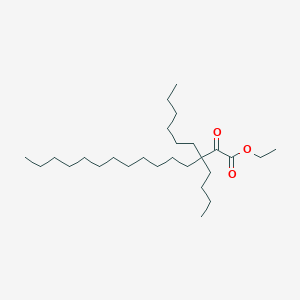
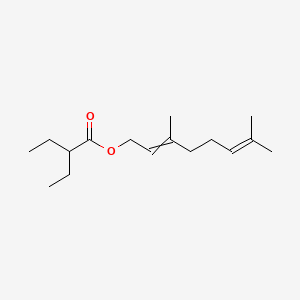
![N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide](/img/structure/B14403909.png)
![1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene](/img/structure/B14403915.png)
![2-[Bis(methylsulfanyl)methylidene]cyclopentan-1-ol](/img/structure/B14403917.png)
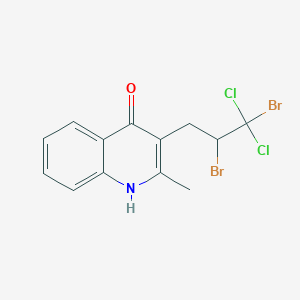
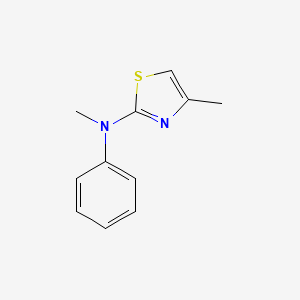
![2,2,3,3,6,6,10,10-Octamethyl-1-oxaspiro[3.6]decan-5-one](/img/structure/B14403927.png)
![3-(4-Fluorophenyl)benzo[f]quinoline;2,4,6-trinitrophenol](/img/structure/B14403935.png)
